molecular formula C9H9NO B11952000 N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine CAS No. 38440-61-8

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine

Cat. No.: B11952000
CAS No.: 38440-61-8
M. Wt: 147.17 g/mol
InChI Key: KQSOUIFCSWJPCB-UHFFFAOYSA-N
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Description

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine is a compound of significant interest in the field of organic chemistry. This compound features a bicyclic structure, which is a key structural element in various biologically active and medicinal compounds. The bicyclo[4.2.1]nonane backbone is found in several important terpenoids and their metabolites, which exhibit pronounced antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine typically involves the catalytic cycloaddition of alkynes to 1,3,5-cycloheptatriene and its derivatives. One effective method is the [6 + 2] cycloaddition reaction, which uses a three-component catalytic system consisting of cobalt(II) acetylacetonate, zinc, and zinc iodide . This reaction is performed under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth or the activation of specific signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

38440-61-8

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine

InChI

InChI=1S/C9H9NO/c11-10-9-7-3-1-2-4-8(9)6-5-7/h1-8,11H

InChI Key

KQSOUIFCSWJPCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(C2=NO)C=C1

Origin of Product

United States

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